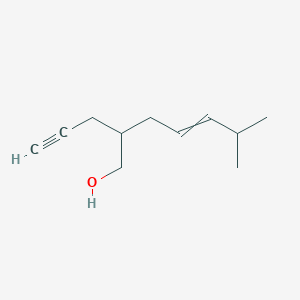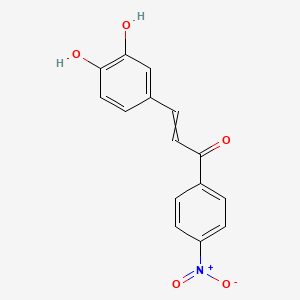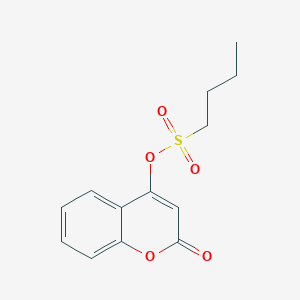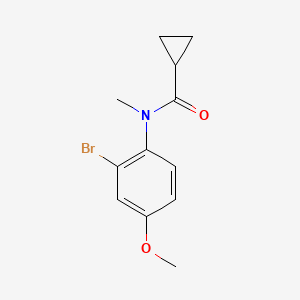
6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol: is an organic compound with the molecular formula C10H16O . This compound features a heptenol backbone with a methyl group at the sixth position and a propynyl group at the second position. It is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as hept-4-en-1-ol and propyne.
Alkylation: The hept-4-en-1-ol undergoes alkylation with propyne in the presence of a strong base like sodium hydride (NaH) to introduce the propynyl group at the second position.
Methylation: The resulting intermediate is then methylated using a methylating agent such as methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3) to introduce the methyl group at the sixth position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl chlorides.
Aplicaciones Científicas De Investigación
Chemistry: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs or as an intermediate in pharmaceutical synthesis.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The propynyl group may participate in π-π interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
6-Methyl-2-(4-methylcyclohex-3-en-1-yl)hepta-1,5-dien-4-ol: This compound has a similar heptenol backbone but with a cyclohexene ring instead of a propynyl group.
2-Methyl-6-(p-tolyl)hept-2-en-1-yl acetate: This compound features a tolyl group and an acetate ester instead of the propynyl and hydroxyl groups.
Uniqueness: 6-Methyl-2-(prop-2-yn-1-yl)hept-4-en-1-ol is unique due to the presence of both a propynyl group and a hydroxyl group on the heptenol backbone
Propiedades
Número CAS |
656234-80-9 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
6-methyl-2-prop-2-ynylhept-4-en-1-ol |
InChI |
InChI=1S/C11H18O/c1-4-6-11(9-12)8-5-7-10(2)3/h1,5,7,10-12H,6,8-9H2,2-3H3 |
Clave InChI |
HEUVDGMVKFNMMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=CCC(CC#C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)


![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)



![6-(3,4-Difluorobenzoyl)-3-[2-(pyridin-4-yl)ethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B12529199.png)
